Common structural features: These compounds typically exhibit a planar or near-planar arrangement of the aromatic rings within the molecule. The presence of flexible linkers, like the sulfonamide group, can influence the dihedral angles between these rings, leading to different conformations. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
Intermolecular interactions: Crystal structure analyses frequently highlight the presence of intermolecular interactions like N-H⋯O hydrogen bonds, C-H⋯O interactions, and π-π interactions. These interactions contribute to the formation of diverse supramolecular architectures, influencing the compound's solid-state properties. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
Tubulin Polymerization Inhibition: Compounds like E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) exhibit antitumor activity by disrupting tubulin polymerization. [ [] ] While the exact binding site is not always specified, some studies highlight the colchicine site of tubulin as a potential target. [ [] ]
Antitumor Activity: E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) exhibits potent antitumor activity against a broad range of rodent and human tumor models. [ [] ]
Antimicrobial Activity: Some N-(indazolyl) benzenesulfonamide derivatives have shown promising antifungal and antibacterial activities. [ [] ]
Antioxidant Activity: Certain N-(indazolyl) benzenesulfonamide derivatives exhibit potent antioxidant activity in DPPH and ABTS assays. [ [] ]
Cannabinoid Receptor Ligands: Benzimidazole-containing compounds, structurally similar to the 4-ethoxybenzyl moiety, are being explored as selective CB2 ligands for potential therapeutic applications. [ [] ]
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1